molecular formula C9H8F3NO B11749864 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one

Cat. No.: B11749864
M. Wt: 203.16 g/mol
InChI Key: YPLZSXRWWZMEFS-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethyl ketone under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: A similar compound with a piperidine ring instead of a propan-2-one group.

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Another related compound with a piperazine ring.

Uniqueness

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-6(14)4-8-3-2-7(5-13-8)9(10,11)12/h2-3,5H,4H2,1H3

InChI Key

YPLZSXRWWZMEFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

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